8-Bromo-5-fluoroquinoline-2-carboxylic acid
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Overview
Description
8-Bromo-5-fluoroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 8th and 5th positions, respectively, on the quinoline ring, and a carboxylic acid group at the 2nd position
Scientific Research Applications
8-Bromo-5-fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoroquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of quinoline derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination and fluorine-containing reagents for fluorination. The carboxylation step can be achieved using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-fluoroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amino or thiol derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The carboxylic acid group can also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-fluoroquinoline
- 4-Bromo-8-fluoroquinoline
- 3-Bromo-4-chloro-6-fluoroquinoline
- 8-Fluoroquinoline-2-carboxylic acid
Uniqueness
8-Bromo-5-fluoroquinoline-2-carboxylic acid is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The presence of the carboxylic acid group further adds to its versatility in various applications.
Properties
IUPAC Name |
8-bromo-5-fluoroquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)5-1-4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPHMULLPITJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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